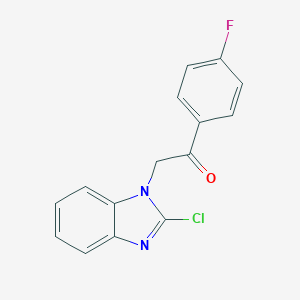
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is not completely understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for the research of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone. One potential direction is the development of new methods for synthesizing this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of various diseases. Finally, there is a need for more studies to investigate the safety and efficacy of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in animal models and clinical trials.
Méthodes De Synthèse
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-fluoroacetophenone with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction yields 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone as a white solid with a high yield.
Applications De Recherche Scientifique
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has numerous scientific research applications. It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
|---|---|
Formule moléculaire |
C15H10ClFN2O |
Poids moléculaire |
288.7 g/mol |
Nom IUPAC |
2-(2-chlorobenzimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-18-12-3-1-2-4-13(12)19(15)9-14(20)10-5-7-11(17)8-6-10/h1-8H,9H2 |
Clé InChI |
FVKNHBCYCUPOBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)

![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)

![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B277391.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277395.png)